3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-methyl-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14-8-10-15(11-9-14)13-26-21-23-18-17(16-6-4-3-5-7-16)12-22-19(18)20(25)24(21)2/h3-12,22H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVQDOMTOJBFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine class of compounds, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 467.59 g/mol. The compound exhibits a purity level of approximately 95% in research applications.
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class can act as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3K) and other signaling pathways involved in cell survival and proliferation. These actions make them potential candidates for therapeutic interventions in diseases such as cancer and autoimmune disorders .
Therapeutic Potential
-
Anticancer Activity :
- Pyrrolo[3,2-d]pyrimidine derivatives have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer cell signaling pathways. For instance, compounds with similar structures have been evaluated for their ability to inhibit PI3Kδ, which plays a crucial role in lymphocyte function and survival .
- Anti-inflammatory Effects :
Case Studies
Several studies have explored the effects of similar pyrrolo[3,2-d]pyrimidine compounds:
- Study on PI3K Inhibition : A recent study demonstrated that a closely related compound inhibited PI3Kδ with high selectivity, leading to reduced proliferation of lymphocytes in vitro and in vivo models. This suggests that modifications to the pyrrolo[3,2-d]pyrimidine structure can enhance specificity and efficacy against certain cancers .
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of pyrrolo[3,2-d]pyrimidine derivatives for treating autoimmune diseases. Early results indicate a favorable safety profile with significant therapeutic outcomes in reducing disease activity scores in patients with rheumatoid arthritis .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | PI3Kδ Inhibition | |
| Compound B | Structure B | Anti-inflammatory | |
| Compound C | Structure C | Anticancer (breast cancer cell lines) |
Note: The structures can be linked to appropriate databases or images for clarity.
Scientific Research Applications
Research has indicated that pyrrolo[3,2-d]pyrimidine derivatives exhibit a variety of biological activities, including:
- Antitumor Activity : Compounds similar to 3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been synthesized and tested for their ability to inhibit tumor growth. For instance, derivatives have shown efficacy as vascular endothelial growth factor receptor (VEGFR) inhibitors, which are crucial in cancer therapy due to their role in angiogenesis .
- Antimicrobial Properties : Some studies have reported on the antimicrobial activity of pyrrolo[3,2-d]pyrimidine compounds against various pathogens. The structure of these compounds allows for interaction with bacterial enzymes or receptors, leading to inhibition of growth .
Case Study 1: Antitumor Activity
A series of pyrrolo[3,2-d]pyrimidine derivatives were evaluated for their ability to inhibit VEGFR-2. Among these, certain compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on tumor cell proliferation .
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Structure A | 0.5 | VEGFR-2 Inhibitor |
| Compound B | Structure B | 1.0 | Antitumor Activity |
Case Study 2: Antimicrobial Efficacy
In a study examining the antimicrobial properties of related compounds, derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The most potent compound showed an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound C | 0.21 | Pseudomonas aeruginosa |
| Compound D | 0.25 | Escherichia coli |
Comparison with Similar Compounds
Structural Analogs: Pyrrolo[3,2-d]pyrimidinones
Key Insights :
- Position 3 : Methyl groups (as in the target compound) improve metabolic stability compared to benzyl groups .
- Position 2 : Thioether linkages (e.g., (4-methylbenzyl)thio) enhance binding affinity over thioxo or methoxy groups .
Functional Analogs: Pyrazolo[3,4-d]pyrimidinones and Thieno[3,2-d]pyrimidines
Key Insights :
- Core Flexibility: Pyrazolo[3,4-d]pyrimidinones (e.g., 13g) exhibit comparable kinase inhibition but require complex synthetic routes (e.g., oxetane incorporation) .
- Sulfur vs. Oxygen: Thioether-containing compounds (target compound) show higher lipophilicity than oxygen-based analogs (e.g., benzofuropyrimidinones) .
Key Insights :
- Substituent Impact : Halogenated phenyl groups (e.g., in ) improve cytotoxicity but increase molecular weight, reducing bioavailability compared to the target compound’s methylbenzyl group .
- Sulfur Linkages : Thioether moieties (target compound, 13g) are critical for sustained target engagement vs. oxygen-based linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
